2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene
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Overview
Description
2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene is an organic compound characterized by the presence of an ethynyl group, a methoxyethoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that contains a nitro group and a suitable leaving group.
Methoxyethoxylation: The methoxyethoxy group is introduced through a nucleophilic substitution reaction, where the benzene derivative reacts with a methoxyethoxy compound under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 2-ethynyl-1-(2-methoxyethoxy)-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions, altering the activity of target molecules. The methoxyethoxy group enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethynyl-1-(2-methoxyethoxy)-4-(trifluoromethyl)benzene
- 4-Bromo-2-ethynyl-1-(2-methoxyethoxy)benzene
Uniqueness
2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the ethynyl, methoxyethoxy, and nitro groups provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-3-9-8-10(12(13)14)4-5-11(9)16-7-6-15-2/h1,4-5,8H,6-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZXPALFHGEKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)[N+](=O)[O-])C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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